

how to monitor completion of Propargyl-PEG8-acid reactions

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Compound of Interest

Compound Name: *Propargyl-PEG8-acid*

Cat. No.: *B610273*

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Technical Support Center: Propargyl-PEG8-acid Reactions

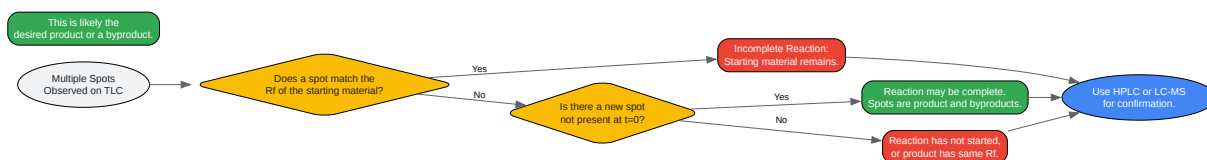
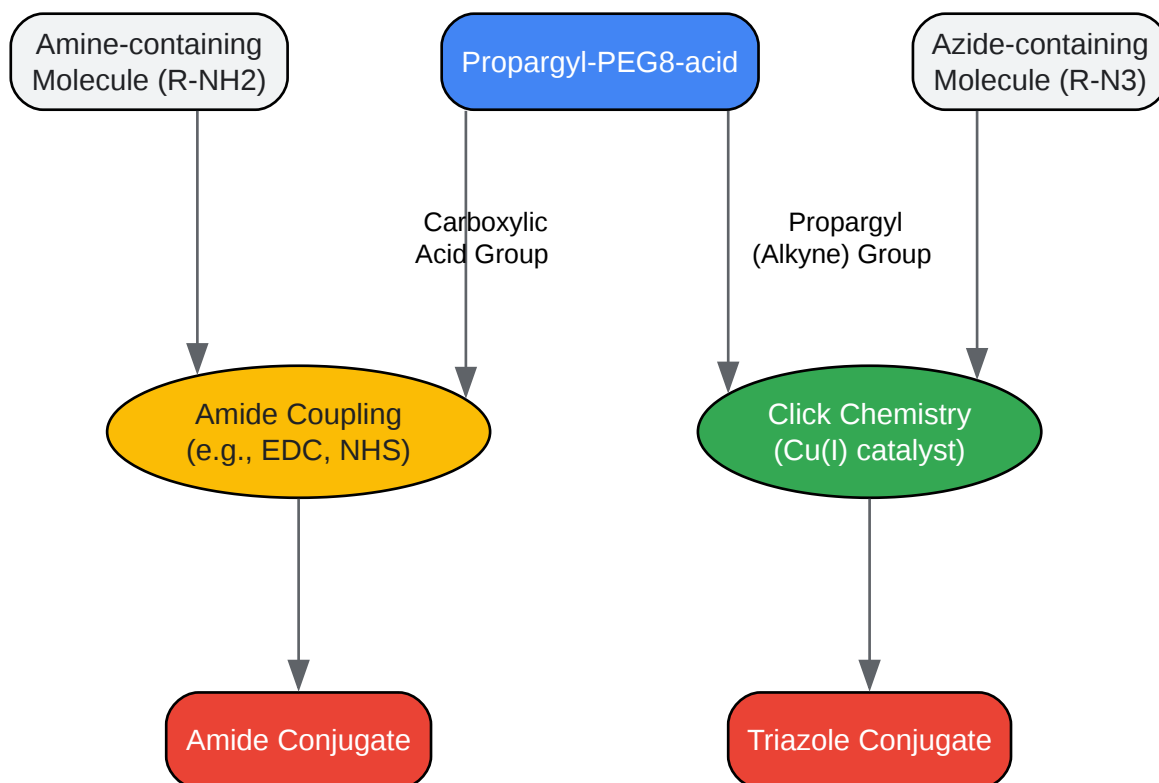
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the completion of reactions involving **Propargyl-PEG8-acid**.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involving **Propargyl-PEG8-acid**?

Propargyl-PEG8-acid is a bifunctional linker with two reactive groups: a terminal alkyne (propargyl group) and a carboxylic acid. This allows for two primary types of conjugation reactions:

- **Amide Bond Formation:** The terminal carboxylic acid can be coupled with primary amines in the presence of an activating agent (e.g., EDC, DCC, HATU) to form a stable amide bond.^[1]^[2]
- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"):** The propargyl group reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.^[1]^[3]



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References

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